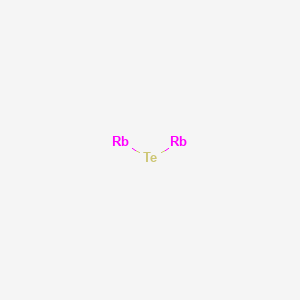
Ethoxy(oxo)silanol
Descripción general
Descripción
Ethoxy(oxo)silanol, also known as Tetraethyl orthosilicate (TEOS), is a colorless liquid . It is mainly used in optical glass, chemical resistant coatings, heat resistant coatings, and adhesives . It also serves as an anti-corrosion coating modifier, crosslinking agent, binder, dehydrating agent, and catalyst skeleton .
Synthesis Analysis
Siloxane polymers, like Ethoxy(oxo)silanol, are primarily synthesized via the hydrolysis and condensation of silicon alkoxide through the sol–gel method . The reactivity of silanol groups in siloxane oligomers is highly dependent on the steric effects of the surrounding side chains and siloxane skeletons .Chemical Reactions Analysis
Silanol groups are known to react with silane chlorides by evolving hydrogen chlorides . The chemical reactivity of silanol groups in the siloxane oligomers to trimethylchrolosilane was evaluated by investigating structural changes .Physical And Chemical Properties Analysis
Ethoxy(oxo)silanol has a molecular formula of C8H20O4Si and a molar mass of 208.33 . It has a density of 0.933 g/mL at 20 °C, a melting point of -77 °C, and a boiling point of 168°C . It is insoluble in water but soluble in ethanol and 2-propanol .Aplicaciones Científicas De Investigación
Biosensing Applications
- Application Summary: APTES is used for surface functionalization in the development of highly sensitive and selective biosensors . The silanization process with APTES on oxide surfaces is frequently used because of beneficial characteristics such as its bifunctional nature and low cost .
- Methods of Application: The deposition process of the APTES layer to obtain a monolayer is crucial to having a stable surface and effectively immobilizing the bioreceptors . This review provides an overview of APTES deposition methods, categorized into the solution-phase and vapor-phase .
- Results or Outcomes: Optimizing the deposition process leads to the improved repeatability and sensitivity of the biosensor .
Construction of Nanoporous Materials
- Application Summary: Silanol-functionalized cage-type oligosiloxanes are used as molecular building blocks to construct novel siloxane-based nanoporous materials . These materials have promising applications such as in catalysis and adsorption .
- Methods of Application: The arrangement of cage siloxanes units is controlled by various methods, including amphiphilic self-assembly, hydrogen bonding of silanol groups, and regioselective functionalization .
- Results or Outcomes: The preparation of ordered nanoporous siloxane-based materials is achieved .
Coatings
- Application Summary: Ethoxy(oxo)silanol 32 is widely used as a crosslinking agent in coatings to improve their hardness, adhesion, and chemical resistance . It is also used as a binder for high-temperature coatings and as a precursor for the production of silica-based coatings .
- Methods of Application: Ethoxy(oxo)silanol 32 is mixed with other components of the coating to form a solution, which is then applied to the surface to be coated .
- Results or Outcomes: The use of Ethoxy(oxo)silanol 32 in coatings results in improved hardness, adhesion, and chemical resistance .
Metal Coatings
- Application Summary: Ethoxy(oxo)silanol 32 is used as a binder in metal coatings, providing excellent adhesion, hardness, and corrosion resistance .
- Methods of Application: Ethoxy(oxo)silanol 32 is mixed with other components of the metal coating to form a solution, which is then applied to the metal surface .
- Results or Outcomes: The use of Ethoxy(oxo)silanol 32 in metal coatings results in excellent adhesion, hardness, and corrosion resistance .
Paints
- Application Summary: Ethoxy(oxo)silanol 32 can be used as a binder, crosslinker, or additive in coatings and paints to improve their adhesion, durability, and weatherability . This chemical can also reduce the VOC emissions and enhance the gloss and transparency of the coatings .
- Methods of Application: Ethoxy(oxo)silanol 32 is mixed with other components of the paint to form a solution, which is then applied to the surface to be painted .
- Results or Outcomes: The use of Ethoxy(oxo)silanol 32 in paints results in improved adhesion, durability, and weatherability . It also reduces VOC emissions and enhances the gloss and transparency of the coatings .
Water Repellents
- Application Summary: Alkoxy silanes, including Ethoxy(oxo)silanol, are used to provide hydrophobic surfaces in applications such as water repellents . These chemicals react with the polymer and mineral components, forming durable covalent bonds across the interface .
- Methods of Application: The silane is mixed with other components of the water repellent to form a solution, which is then applied to the surface to be treated .
- Results or Outcomes: The use of Ethoxy(oxo)silanol in water repellents results in improved hydrophobicity and durability .
Safety And Hazards
Direcciones Futuras
The future directions of Ethoxy(oxo)silanol research involve controlling the steric effects around silanol groups in the intermediate oligomers, which allows modulating the crosslink density of siloxane skeletons . This selective molecular modification can tune the structure and chemical properties of the resultant siloxane materials .
Propiedades
IUPAC Name |
ethoxy-hydroxy-oxosilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O3Si/c1-2-5-6(3)4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAIJCNBFIWLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027731 | |
| Record name | Silicic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silicic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Silicic acid, ethyl ester | |
CAS RN |
18204-87-0, 11099-06-2 | |
| Record name | Silicic acid (H2SiO3) ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18204-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silicic acid, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















